Hydroxycobicistat
Übersicht
Beschreibung
Hydroxy Cobicistat is an impurity in commercial preparation of Cobicistat.
Wissenschaftliche Forschungsanwendungen
HIV-1-Proteaseinhibitor-Verstärker
Hydroxycobicistat wird hauptsächlich als pharmakokinetischer Verstärker für HIV-1-Proteaseinhibitoren wie Atazanavir und Darunavir verwendet {svg_1}. Es hemmt Cytochrom P450 3A-Enzyme und erhöht so die systemische Exposition gegenüber diesen antiretroviralen Medikamenten, ohne eine intrinsische anti-HIV-Aktivität zu besitzen. Diese Verstärkung ermöglicht eine effektivere Virussuppression bei HIV-1-infizierten Patienten.
Reduzierung von Off-Target-Arzneimittelwechselwirkungen
Im Gegensatz zu Ritonavir, einem anderen pharmakokinetischen Verstärker, zeigt this compound eine selektivere Hemmung von CYP3A-Enzymen. Diese Selektivität führt zu einem geringeren Potenzial für Off-Target-Arzneimittelwechselwirkungen, was es in Polypharmazieszenarien zu einer sichereren Option macht {svg_2}.
Verbesserung der Löslichkeit von antiretroviralen Medikamenten
Das Löslichkeitsprofil von this compound ist dem von Ritonavir überlegen, was eine einfachere gemeinsame Formulierung mit anderen antiretroviralen Medikamenten ermöglicht. Diese verbesserte Löslichkeit ist besonders vorteilhaft bei der Entwicklung von Antiretroviraltherapien in fester Dosiskombination {svg_3}.
Nieren-Sicherheitsprofil
This compound kann den Serumkreatininspiegel erhöhen, was zu einer Reduzierung der geschätzten glomerulären Filtrationsrate (GFR) führen kann. Es scheint jedoch die tatsächliche GFR nicht zu beeinflussen, was auf ein günstiges Nieren-Sicherheitsprofil hinweist, das besonders wichtig für langfristige Behandlungspläne ist {svg_4}.
Potenzial im Hybrid-Anti-HIV-Arzneimittel-Design
Die Forschung an Hybridmolekülen zur HIV-Behandlung legt nahe, dass this compound in neuartige Arzneimittel-Designs integriert werden könnte. Diese Hybridmedikamente kombinieren Pharmakophor-Einheiten aus verschiedenen bioaktiven Gerüsten, was möglicherweise zu einer höheren Wirksamkeit und geringeren Toxizität führt {svg_5}.
Synergistische Effekte mit anderen Antiviralen
Jüngste Studien haben gezeigt, dass this compound in Kombination mit anderen antiviralen Medikamenten wie Remdesivir synergistische Effekte haben kann. Diese Kombination könnte die Wirksamkeit der Behandlung gegen Viren wie SARS-CoV-2, dem Virus, das für COVID-19 verantwortlich ist, verbessern {svg_6}.
Wirkmechanismus
Target of Action
Hydroxy Cobicistat primarily targets the cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the oxidation of organic substances .
Mode of Action
Hydroxy Cobicistat is a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates . This results in an increased anti-viral activity at a lower dosage .
Biochemical Pathways
The inhibition of CYP3A by Hydroxy Cobicistat affects the metabolic pathways of certain antiretroviral agents, notably atazanavir and darunavir . By increasing the systemic exposure of these agents, Hydroxy Cobicistat enhances their viral suppression capabilities .
Pharmacokinetics
The pharmacokinetics of Hydroxy Cobicistat involves its absorption, distribution, metabolism, and excretion (ADME) properties . As a CYP3A inhibitor, it increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . This allows for better treatment outcomes and a decreased side effect profile .
Result of Action
The molecular and cellular effects of Hydroxy Cobicistat’s action primarily involve the increased systemic exposure of CYP3A substrates . This results in enhanced anti-viral activity without increasing the dosage of the antiretroviral agents . It also inhibits the intestinal efflux transporters P-glycoprotein and breast cancer resistance protein, thereby increasing the absorption of coadministered substrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy Cobicistat. For instance, exposure to certain environmental toxicants can affect the body’s response to drugs . .
Biochemische Analyse
Biochemical Properties
Hydroxy Cobicistat interacts with cytochrome P450 3A (CYP3A) isoforms . Its major mechanism of action is through the inhibition of these proteins . This interaction increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir, enabling increased anti-viral activity at a lower dosage .
Cellular Effects
Hydroxy Cobicistat influences cell function by inhibiting CYP3A proteins, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can increase the systemic exposure of certain antiretroviral drugs, enhancing their viral suppression while diminishing their adverse side-effects .
Molecular Mechanism
The molecular mechanism of Hydroxy Cobicistat involves its function as a mechanism-based inhibitor of CYP3A isoforms . By inhibiting CYP3A-mediated metabolism, Hydroxy Cobicistat increases the systemic exposure of CYP3A substrates, thereby enhancing their anti-viral activity .
Temporal Effects in Laboratory Settings
While specific temporal effects of Hydroxy Cobicistat in laboratory settings are not fully documented, it’s worth noting that Cobicistat has been found to have a lower potential for drug interactions, provides bioequivalent protease inhibitor exposure, and is associated with noninferior virological suppression rates .
Metabolic Pathways
Hydroxy Cobicistat is involved in the metabolic pathway of cytochrome P450 3A (CYP3A) isoforms . It acts as a potent inhibitor of these enzymes, affecting the metabolism of various drugs .
Subcellular Localization
The subcellular localization of Hydroxy Cobicistat is not explicitly documented. Given its biochemical properties and its role as a CYP3A inhibitor, it is likely to be found in the endoplasmic reticulum where CYP3A enzymes are located .
Eigenschaften
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCQPXIILFDPF-FAJRIDIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051463-40-1 | |
Record name | Hydroxy cobicistat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXY COBICISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.